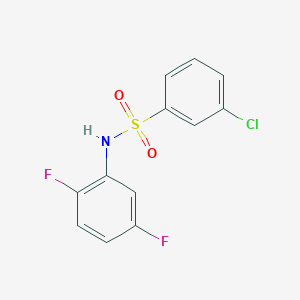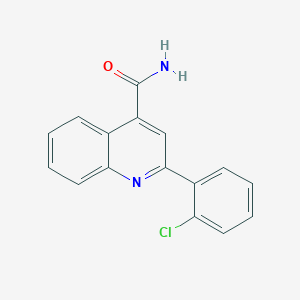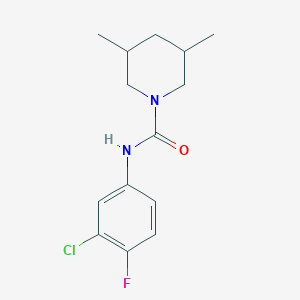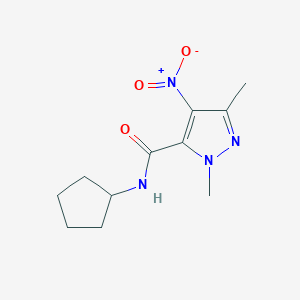![molecular formula C18H21ClN6O B10967689 (4Z)-2-(3-chlorophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10967689.png)
(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3311~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure This compound features a pyrazolone core, a chlorophenyl group, and a triazatricyclodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the chlorophenyl group and the triazatricyclodecane moiety. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow reactors to enhance yield and purity. The process must also adhere to safety and environmental regulations to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a valuable compound in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development. Its ability to interact with proteins and enzymes could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases, due to its unique structure and reactivity.
Industry
Industrially, (4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and agrochemicals.
Triple-bonded compounds: Such as acetylene and cyanogen, which feature strong triple bonds and are used in various chemical applications.
Uniqueness
(4Z)-2-(3-CHLOROPHENYL)-5-METHYL-4-[(1,3,5-TRIAZATRICYCLO[3311~3,7~]DEC-7-YLAMINO)METHYLENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its complex structure, combining a pyrazolone core, a chlorophenyl group, and a triazatricyclodecane moiety
Properties
Molecular Formula |
C18H21ClN6O |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H21ClN6O/c1-13-16(17(26)25(21-13)15-4-2-3-14(19)5-15)6-20-18-7-22-10-23(8-18)12-24(9-18)11-22/h2-6,21H,7-12H2,1H3 |
InChI Key |
GZVCUMZSXLZWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC34CN5CN(C3)CN(C4)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B10967616.png)
![1-acetyl-N-[1-(tetrahydrofuran-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10967623.png)
![2-[(4-nitrophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967624.png)
![2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967643.png)
methanone](/img/structure/B10967645.png)

acetic acid](/img/structure/B10967659.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10967666.png)

![2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10967672.png)


![4-[(4-Chlorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B10967691.png)
